2-hydroxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
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Overview
Description
2-hydroxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with the molecular formula C18H22N6O3 . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and the corresponding hydrazine derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-hydroxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety allows it to act as a ligand in coordination chemistry, potentially affecting enzyme activity and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxybenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-methoxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Uniqueness
What sets 2-hydroxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H22N6O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-11(2)8-9-24-14-15(23(3)18(27)21-16(14)26)20-17(24)22-19-10-12-6-4-5-7-13(12)25/h4-7,10-11,25H,8-9H2,1-3H3,(H,20,22)(H,21,26,27)/b19-10- |
InChI Key |
LAYSVAMDOQDKEW-GRSHGNNSSA-N |
Isomeric SMILES |
CC(C)CCN1C2=C(N=C1N/N=C\C3=CC=CC=C3O)N(C(=O)NC2=O)C |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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